Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate
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Overview
Description
Lamivudine Monophosphate Ammonium Salt is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV and hepatitis B infections . This compound is characterized by its ability to disrupt viral DNA synthesis, making it a crucial component in antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine Monophosphate Ammonium Salt typically involves the phosphorylation of lamivudine. The process begins with the reaction of lamivudine with a phosphorylating agent under controlled conditions to form lamivudine monophosphate. This intermediate is then treated with ammonium salts to yield the final product .
Industrial Production Methods
Industrial production of Lamivudine Monophosphate Ammonium Salt follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-purity reagents and optimized reaction conditions are critical to achieving consistent results .
Chemical Reactions Analysis
Types of Reactions
Lamivudine Monophosphate Ammonium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen
Properties
IUPAC Name |
azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N3O6PS.H3N/c9-5-1-2-11(8(12)10-5)6-4-19-7(17-6)3-16-18(13,14)15;/h1-2,6-7H,3-4H2,(H2,9,10,12)(H2,13,14,15);1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKKAWUJZGRQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)COP(=O)(O)[O-])N2C=CC(=NC2=O)N.[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N4O6PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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